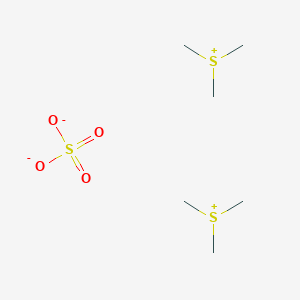
trimethylsulfanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsulfanium sulfate, also known as trimethylsulfonium methyl sulfate, is an organic compound with the chemical formula (CH₃)₃S⁺(OSO₃CH₃)⁻. It is a sulfonium salt where the sulfur atom is bonded to three methyl groups and one methyl sulfate group. This compound is known for its utility in organic synthesis, particularly in the methylenation of aldehydes and ketones to form epoxides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsulfanium sulfate can be synthesized by treating dimethyl sulfide with iodomethane, resulting in the formation of trimethylsulfonium iodide. This intermediate is then reacted with methyl sulfate to yield trimethylsulfanium sulfate . The reaction can be represented as follows:
(CH3)2S+CH3I→(CH3)3S+I−(CH3)3S+I−+CH3OSO3H→(CH3)3S+(OSO3CH3)−+HI
Industrial Production Methods
In industrial settings, the synthesis of trimethylsulfanium sulfate involves the reaction of dimethyl sulfide with dimethyl sulfate in the presence of a mineral or organic acid. This process efficiently converts both methyl groups of dimethyl sulfate into the desired trimethylsulfanium salt .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsulfanium sulfate undergoes various chemical reactions, including:
Epoxidation: It is used as a reagent for the epoxidation of carbonyl-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups attached to the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or other anions can be used to replace the methyl groups on the sulfur atom.
Major Products Formed
Epoxidation: The major products are epoxides, which are valuable intermediates in organic synthesis.
Substitution: The products depend on the nucleophile used, but generally, substituted sulfonium salts are formed.
Aplicaciones Científicas De Investigación
Organic Synthesis
Methylating Agent : Trimethylsulfanium sulfate is primarily employed as a methylating agent in organic synthesis. It facilitates the introduction of methyl groups into organic molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals. The compound's ability to transfer methyl groups efficiently makes it a valuable reagent in creating complex molecular structures.
Epoxidation Reactions : This compound has been shown to effectively convert into dimethylsulfonium methanide, which can subsequently be used to synthesize epoxides from carbonyl-containing compounds. This process enhances the efficiency of epoxidation reactions, which are vital in producing various chemical intermediates and fine chemicals .
Ion Exchange Resins
Water Purification : Trimethylsulfanium sulfate is utilized in the production of ion exchange resins, which play a critical role in water purification and chemical separation processes. These resins are designed to remove contaminants from water, making them essential in both industrial applications and environmental protection efforts .
Biochemical Research
Methylation Studies : In biochemical research, trimethylsulfanium sulfate is employed to study methylation processes that affect gene expression and enzyme activity. Understanding these processes is vital for advancements in genetics and molecular biology, particularly in areas such as epigenetics and metabolic regulation .
Antimicrobial Research : The compound has also been explored for its potential antimicrobial properties when incorporated into new sulfonamide derivatives. These derivatives have shown promise as effective agents against various pathogens, including those resistant to multiple drugs .
Electrolyte Solutions
Energy Storage Technologies : Trimethylsulfanium sulfate is incorporated into electrolyte solutions for batteries and fuel cells. Its presence enhances conductivity and overall performance, making it a valuable component in energy storage technologies. This application is particularly significant as the demand for efficient energy storage solutions continues to grow .
Case Study 1: Epoxidation Efficiency
A study demonstrated the conversion of trimethylsulfanium methyl sulfate into dimethylsulfonium methanide, leading to improved yields of epoxides from carbonyl compounds. The process was mediated by low-boiling dimethyl sulfide, which can be recycled, showcasing an environmentally friendly approach to chemical synthesis .
Case Study 2: Ion Exchange Applications
Research highlighted the effectiveness of trimethylsulfanium-based ion exchange resins in removing heavy metals from wastewater. These resins exhibited high selectivity and capacity for contaminants, proving their utility in environmental remediation efforts .
Mecanismo De Acción
The mechanism by which trimethylsulfanium sulfate exerts its effects involves the formation of reactive intermediates such as dimethylsulfonium methanide. This intermediate can then react with carbonyl compounds to form epoxides. The sulfur atom in the compound acts as a nucleophile, facilitating these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but contains an iodide ion instead of a methyl sulfate group.
Trimethylsulfonium bromide: Contains a bromide ion and is used in similar reactions.
Trimethylsulfoxonium chloride: Contains an additional oxygen atom bonded to the sulfur, making it a sulfoxonium compound.
Uniqueness
Trimethylsulfanium sulfate is unique due to its ability to efficiently convert into dimethylsulfonium methanide, which is a valuable intermediate for the synthesis of epoxides. This property makes it particularly useful in organic synthesis compared to other similar compounds .
Propiedades
Número CAS |
69295-35-8 |
|---|---|
Fórmula molecular |
C6H18O4S3 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
trimethylsulfanium;sulfate |
InChI |
InChI=1S/2C3H9S.H2O4S/c2*1-4(2)3;1-5(2,3)4/h2*1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
MJZACYWTDBYPTO-UHFFFAOYSA-L |
SMILES canónico |
C[S+](C)C.C[S+](C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















